molecular formula C13H16O3 B7992886 Methyl 5-(2-methylphenyl)-5-oxovalerate

Methyl 5-(2-methylphenyl)-5-oxovalerate

Cat. No.: B7992886
M. Wt: 220.26 g/mol
InChI Key: VHOIJHOAXGAZML-UHFFFAOYSA-N
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Description

Methyl 5-(2-methylphenyl)-5-oxovalerate is an organic compound with a complex structure, featuring a methyl ester group, a phenyl ring, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(2-methylphenyl)-5-oxovaleric acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2-methylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: 5-(2-methylphenyl)-5-oxovaleric acid.

    Reduction: 5-(2-methylphenyl)-5-hydroxyvalerate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(2-methylphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-methylphenyl)-5-oxovalerate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester and ketone functional groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Methyl 5-phenyl-5-oxovalerate: Lacks the methyl group on the phenyl ring, which can influence its reactivity and biological activity.

    Ethyl 5-(2-methylphenyl)-5-oxovalerate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.

Properties

IUPAC Name

methyl 5-(2-methylphenyl)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10-6-3-4-7-11(10)12(14)8-5-9-13(15)16-2/h3-4,6-7H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOIJHOAXGAZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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